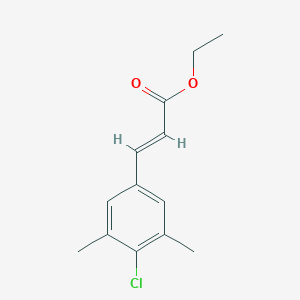

(E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate

Description

(E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate is an acrylate ester derivative featuring a substituted phenyl group with chlorine and two methyl substituents at the 3,5-positions. The chloro and dimethyl groups likely influence electronic and steric properties, impacting reactivity and biological interactions. Acrylates with similar substituents are reported to exhibit significant biological activities, including anti-inflammatory and analgesic effects , though specific data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

ethyl (E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-4-16-12(15)6-5-11-7-9(2)13(14)10(3)8-11/h5-8H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUVMOIZCVBBAQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate typically involves the esterification of (E)-3-(4-chloro-3,5-dimethylphenyl)acrylic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in

Biological Activity

(E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

(E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate is an ester derivative characterized by the presence of a chloro-substituted aromatic ring and an acrylate functional group. Its molecular formula is , and it has been synthesized through various methods involving the reaction of corresponding precursors.

Research indicates that compounds similar to (E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms proposed for these activities include:

- Histone Deacetylase Inhibition (HDACi) : Several studies have shown that derivatives of this compound can inhibit HDAC activity, leading to altered gene expression profiles that promote apoptosis in cancer cells .

- Selective Cytotoxicity : Compounds derived from this structure have demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Antiproliferative Activity

A study evaluating the antiproliferative effects of various derivatives found that (E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate exhibited significant inhibitory actions against HCT-116 colon cancer cells. The IC50 value was reported at approximately 0.81 mg/mL , which is competitive compared to established chemotherapeutic agents like doxorubicin .

Case Studies

- In Vitro Studies : In vitro experiments revealed that treatment with (E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate led to nuclear disintegration in treated cancer cells when assessed using DAPI staining techniques. This suggests that the compound induces apoptosis through DNA damage mechanisms .

- Selectivity Testing : The selectivity of (E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate was further confirmed by testing on HEK-293 normal cells, where significantly lower toxicity was observed compared to cancerous cell lines .

Data Tables

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| (E)-Ethyl 3-(4-chloro-3,5-dimethylphenyl)acrylate | HCT-116 | 0.81 | HDAC inhibition |

| Doxorubicin | HCT-116 | 2.29 | Topoisomerase inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Acrylates: Ethyl 2-(4-chlorophenyl)-3-(3,5-dimethoxyphenoxy)acrylate

This analog replaces the 3,5-dimethyl groups with 3,5-dimethoxy substituents (C₆H₃(4-Cl)(3,5-OCH₃)) . Key differences include:

- Biological Activity: The dimethoxy analog is noted for "good biological activities" , though specifics are unspecified. The chloro-dimethyl substitution in the target compound may enhance lipophilicity, improving membrane permeability.

Methyl Ester Analog: (E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate

This compound differs only in the ester group (methyl vs. ethyl) .

Cyclohexenone Derivatives: 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one

This compound incorporates a rigid cyclohexenone core instead of an acrylate ester .

- Pharmacological Profile: Exhibits anti-inflammatory and analgesic properties, attributed to the cyclohexenone moiety .

- Structural Impact : The rigid core may enhance target binding specificity compared to the flexible acrylate chain in the target compound.

Data Table: Key Structural and Functional Comparisons

Research Findings and Discussion

Impact of Substituents

- Chloro and Methyl Groups : The 4-chloro-3,5-dimethylphenyl group in the target compound likely enhances steric hindrance and lipophilicity compared to dimethoxy analogs. This could improve binding to hydrophobic enzyme pockets or cell membranes .

- Ester Group Variation : Ethyl esters generally exhibit higher metabolic stability than methyl esters due to slower esterase cleavage, suggesting the target compound may have a longer half-life in biological systems .

Structural Rigidity vs. Flexibility

- The cyclohexenone derivative’s rigid structure may offer better target specificity, whereas the acrylate’s flexibility could enable broader interactions but lower selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.